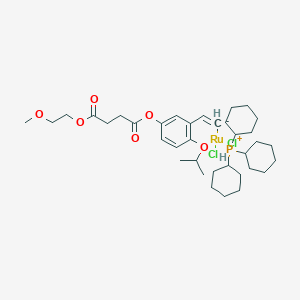

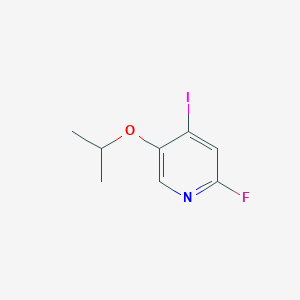

2-Fluoro--4-iodo-5-isopropoxypyridine

Vue d'ensemble

Description

2-Fluoro-4-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C8H9FINO and a molecular weight of 281.07 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodo-5-isopropoxypyridine is 1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, iodine, and isopropoxy groups on the pyridine ring.Physical And Chemical Properties Analysis

2-Fluoro-4-iodo-5-isopropoxypyridine has a molecular weight of 281.07 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Reagent Use

2-Fluoro-4-iodo-5-isopropoxypyridine is a versatile chemical, prominently used in various chemical syntheses and as a reagent. For example, its derivatives have been utilized in the synthesis of the nucleoside antibiotic nucleocidin, demonstrating its role in the formation of biologically active compounds (Jenkins, Verheyden, & Moffatt, 1976). Furthermore, it serves as an intermediate in the manufacture of industrial pesticides, highlighting its utility in agricultural chemistry (Schlosser & Bobbio, 2002).

Medicinal Chemistry

In medicinal chemistry research, 2-Fluoro-4-iodo-5-isopropoxypyridine and its related compounds are valuable for creating diverse molecular structures. Its halogen-rich intermediates are instrumental in synthesizing pentasubstituted pyridines, which are crucial for further chemical manipulations in drug development (Wu, Porter, Frennesson, & Saulnier, 2022).

Oxidation Reactions and Analytical Chemistry

The compound also plays a role in oxidation reactions. For instance, 2-iodylpyridine derivatives, related to 2-Fluoro-4-iodo-5-isopropoxypyridine, are used as recyclable reagents for oxidation of sulfides and alcohols, showcasing its application in analytical chemistry (Yoshimura et al., 2011).

Material Science

In material science, the study of its molecular structures and reactivity is significant. For instance, vibrational spectroscopic and electronic influence studies on derivatives of 2-Fluoro-4-iodo-5-isopropoxypyridine provide insights into their potential applications in new materials (Selvakumari et al., 2022).

Novel Syntheses and Biological Studies

Furthermore, it's used in novel syntheses and biological studies. Compounds synthesized from similar structures are used to explore DNA synthesis and monitor antitumor drug efficacy in organ cultures, demonstrating its relevance in biomedical research (Riches et al., 1976).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Fluoro-4-iodo-5-isopropoxypyridine are used to create new building blocks for drug development. This includes exploring the selective displacement of halogens to form a variety of new structures with potential therapeutic applications (Bobbio & Schlosser, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

2-fluoro-4-iodo-5-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJVYARRFVPOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254727 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro--4-iodo-5-isopropoxypyridine | |

CAS RN |

2056110-52-0 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)